molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate CAS No. 1280130-08-6

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Cat. No. B058962
M. Wt: 519.4 g/mol
InChI Key: JFVZFKDSXNQEJW-AWEZNQCLSA-N
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Description

The molecule of interest is a complex organic compound, potentially related to nucleotide analogues, cyclic carbonates, and phosphonate derivatives. Its synthesis and properties could be significant for various applications in chemistry and materials science, though excluding drug use and dosage considerations as requested.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of six-membered cyclic carbonate monomers through disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes in the presence of catalysts like colloidal silica or Sn(II) stearate has been demonstrated as a useful method for preparing cyclic carbonates (Rokicki, Kowalczyk, & Gliński, 2000).

Molecular Structure Analysis

The analysis of molecular structure often involves spectroscopic methods such as MALDI-TOF mass spectrometry, as applied in the study of polymers derived from cyclic carbonates. These techniques allow for the detailed characterization of molecular structures, including the arrangement of atoms and functional groups within the molecule (Rokicki, Kowalczyk, & Gliński, 2000).

Chemical Reactions and Properties

Chemical reactions involving the molecule likely encompass a range of transformations, including cyclization, acylation, and coupling reactions. For instance, cross-coupling reactions have been utilized to create acyclic nucleotide analogues from 2-amino-6-C-substituted purines, demonstrating the versatility of these methodologies in synthesizing complex organic molecules (Česnek, Hocek, & Holý, 2000).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and molecular weight, are crucial for their practical applications. These properties can be influenced by the molecule's structural features, such as the presence of cyclic carbonate groups, which may affect their behavior in biological systems or material applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are key to understanding the molecule's utility. For example, the stability of alkyl monocarbonates in aqueous solutions indicates their potential for use in various chemical syntheses and applications (Kim et al., 1998).

Scientific Research Applications

Nucleobase and Nucleoside Analogues in Medicinal Chemistry

Nucleobase and nucleoside analogues, including compounds with heteroaryl substituents like furanyl and thienyl groups, are crucial in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian medications. The structural modification of nucleobases and nucleosides, such as introducing heteroaryl substituents, significantly impacts their biological activities. This demonstrates the compound's relevance in drug design, emphasizing the importance of bioisosteric replacement and structure-activity relationship studies in discovering compounds with optimized activity and selectivity (Ostrowski, 2022).

Organic Carbonates in Green Chemistry

Organic carbonates, including linear and cyclic carbonates, play a vital role in green chemistry. They are utilized in synthesizing monomers, polymers, surfactants, plasticizers, and as fuel additives. The production methods for these carbonates have evolved to include greener alternatives that avoid toxic phosgenation, highlighting the trend towards environmentally friendly synthesis routes. This indicates the compound's potential involvement in sustainable chemical processes and the importance of exploring non-phosgene methods for organic carbonate synthesis (Shukla & Srivastava, 2017).

Carbon Dioxide Fixation and Conversion

The fixation and conversion of CO2 into cyclic and cage-type metal carbonates is an area of increasing interest. This process represents an innovative approach to utilizing CO2, a greenhouse gas, to create value-added products such as metal carbonates with diverse molecular structures. This application is crucial for environmental chemistry and sustainable development, indicating the compound's relevance in efforts to mitigate climate change and harness CO2 for chemical synthesis (Sołtys-Brzostek et al., 2017).

Ring-Opening Polymerization

Polycarbonates synthesized via ring-opening polymerization (ROP) of cyclic carbonates have garnered attention for their potential as green alternatives to conventional materials. The focus on controlling polymer properties, such as molecular weight and copolymer compositions, underscores the significance of cyclic carbonates in polymer science. This aligns with the broader goal of CO2 utilization and the development of sustainable materials, highlighting the compound's importance in material science and engineering (Baki, Dib, & Sahin, 2022).

properties

CAS RN

1280130-08-6

Product Name

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Molecular Formula

C19H30N5O10P

Molecular Weight

519.4 g/mol

IUPAC Name

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1

InChI Key

JFVZFKDSXNQEJW-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Origin of Product

United States

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